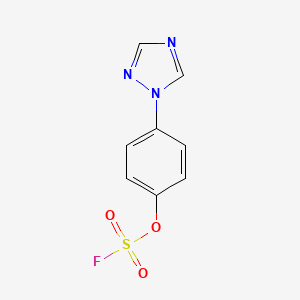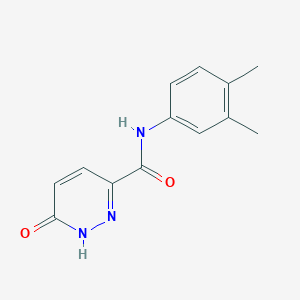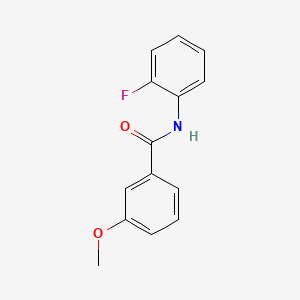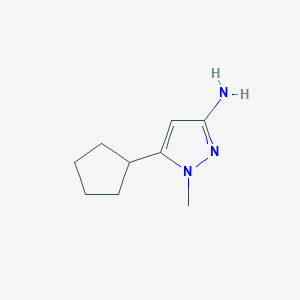![molecular formula C12H17N3O B2945503 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one CAS No. 1797874-64-6](/img/structure/B2945503.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound often studied in the fields of medicinal chemistry and pharmacology. This compound contains a pyrido[4,3-d]pyrimidine core, which is a fused bicyclic system composed of a pyridine ring and a pyrimidine ring. The molecule's unique structure makes it an interesting target for synthetic chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic synthesis techniques. The primary route includes:
Formation of the pyrido[4,3-d]pyrimidine core: : This step involves the cyclization of suitable precursors, typically using a combination of organic solvents and catalysts.
Modification of the core structure: : Various functional groups are introduced through reactions such as nitration, reduction, and alkylation to achieve the final structure.
Coupling with 2,2-dimethylpropan-1-one: : This is often performed under acidic or basic conditions, with the use of reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, large-scale industrial production may require optimization for efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic hydrogenation are employed to increase yield and reduce reaction times.
化学反应分析
Types of Reactions It Undergoes
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one is known to undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The molecule is susceptible to nucleophilic and electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenation followed by nucleophilic attack using various nucleophiles.
Major Products Formed from These Reactions
Oxidation: : Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: : Reduced forms like alcohols or amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one has several applications across different scientific fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: : Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The compound's mechanism of action often involves interaction with molecular targets such as enzymes or receptors. Its pyrido[4,3-d]pyrimidine core allows it to fit into active sites or binding pockets, disrupting normal biological processes. The specific pathways affected can vary depending on the context, but common targets include kinases and other signaling proteins.
相似化合物的比较
Compared to other compounds with similar structures, such as pyrimidine and pyridine derivatives, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one stands out due to its unique fusion of rings and functional groups. This uniqueness imparts specific properties and reactivities that are valuable for targeted scientific and industrial applications.
List of Similar Compounds
Pyrimidine derivatives
Pyridine derivatives
Fused bicyclic systems with nitrogen atoms (e.g., quinolines, isoquinolines)
属性
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(2,3)11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVDCCXYAHPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=NC=NC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2945422.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2945426.png)
![N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2945427.png)

![5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2945430.png)
![5-(5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B2945431.png)



![Methyl 3-({2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2945438.png)


